5-Ethynyluridine
Overview
Description
5-Ethynyluridine is a modified nucleoside analog of uridine, characterized by the presence of an ethynyl group at the 5-position of the uracil ring. This compound is primarily used in the study of RNA synthesis and metabolism due to its ability to be incorporated into newly synthesized RNA. The incorporation of this compound into RNA allows for the visualization and tracking of RNA dynamics using click chemistry techniques .
Mechanism of Action
Target of Action
5-Ethynyluridine (5-EU) is a nucleoside analog of uracil . Its primary targets are the RNA polymerases that synthesize RNA . These enzymes play a crucial role in the transcription process, where they synthesize RNA from a DNA template .
Mode of Action
5-EU is incorporated into RNA during active RNA synthesis . It is cell-permeable and incorporates into nascent RNA instead of its natural analog uridine . The incorporated 5-EU can be detected using a powerful click chemical reaction that utilizes bio-orthogonal or biologically unique moieties, specifically azides and alkynes . 5-EU contains an alkyne that can react with an azide-containing detection reagent to form a stable triazole ring .
Biochemical Pathways
The incorporation of 5-EU into RNA affects the RNA synthesis pathway. It allows for the direct imaging of spatially and temporally nascent global RNA transcription both in vitro and in vivo . This process provides insights into the dynamics of RNA production and degradation .
Pharmacokinetics
It is known that 5-eu is cell-permeable, which allows it to easily enter cells and incorporate into nascent rna . It has been demonstrated that 5-EU can be efficiently incorporated into RNA by several polymerases .
Result of Action
The incorporation of 5-EU into RNA allows for the visualization of changes in transcription . This can be particularly useful in identifying changes in transcription in vivo in nervous system disease models . Moreover, 5-EU allows for prolonged expression, as shown with mRNA coding for yellow fluorescent protein (YFP) .
Action Environment
The action of 5-EU can be influenced by various environmental factors. For instance, the click detection reaction requires copper as the catalyst . Copper has been shown to induce some RNA degradation . Therefore, the presence and concentration of copper in the environment can influence the action, efficacy, and stability of 5-EU .
Biochemical Analysis
Biochemical Properties
5-Ethynyluridine plays a crucial role in biochemical reactions, particularly in the study of RNA synthesis. It is incorporated into RNA during active transcription, allowing researchers to track and analyze RNA synthesis in real-time. The incorporation of this compound into RNA is facilitated by RNA polymerases, which recognize it as a substrate similar to uridine. Once incorporated, this compound can be detected using click chemistry, a bio-orthogonal reaction that involves the formation of a stable triazole ring between the alkyne group of this compound and an azide-containing detection reagent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By incorporating into newly synthesized RNA, it allows for the visualization and quantification of RNA synthesis in different cell types. This compound influences cell function by providing insights into cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be used to study changes in transcriptional activity in response to different stimuli, thereby elucidating the dynamics of gene expression .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into RNA during transcription. This incorporation is mediated by RNA polymerases, which add this compound to the growing RNA chain. The alkyne group of this compound allows for subsequent detection through click chemistry, enabling researchers to visualize and quantify RNA synthesis. Additionally, this compound does not incorporate into DNA, making it a specific marker for RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is maintained when stored at low temperatures, typically at or below -20°C. Over time, the compound remains effective for labeling RNA synthesis, although prolonged exposure to certain conditions may lead to degradation. Long-term studies have shown that this compound can be used to monitor RNA synthesis over extended periods, providing valuable insights into cellular function and gene expression dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively labels newly synthesized RNA without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. It is crucial to optimize the dosage to achieve accurate labeling while minimizing any negative impact on the organism .
Metabolic Pathways
This compound is involved in metabolic pathways related to RNA synthesis. Once incorporated into RNA, it participates in the normal metabolic processes of RNA, including transcription, processing, and degradation. The compound interacts with various enzymes and cofactors involved in RNA metabolism, influencing metabolic flux and metabolite levels. These interactions provide valuable information about the dynamics of RNA synthesis and turnover .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and subsequently incorporated into RNA during transcription. The distribution of this compound within cells can be visualized using click chemistry, allowing researchers to study its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where RNA synthesis occurs. The compound is incorporated into nascent RNA transcripts, allowing for the visualization of active transcription sites. Post-translational modifications and targeting signals may influence the localization of this compound within specific nuclear compartments or organelles, providing insights into the spatial dynamics of RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyluridine typically involves the alkylation of uridine derivatives. One common method includes the reaction of 5-iodouridine with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction proceeds under mild conditions, yielding this compound with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of scalable and efficient catalytic processes is essential for industrial applications to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyluridine undergoes various chemical reactions, including:
Click Chemistry: The ethynyl group in this compound reacts with azide-containing compounds in the presence of a copper catalyst to form stable triazole rings.
Photochemical Reactions: Modified versions of this compound can participate in photochemical crosslinking reactions, enabling the formation of DNA polymers with enhanced fluorescence.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole rings.
Azide-Containing Compounds: React with the ethynyl group in this compound during click chemistry.
Palladium Catalysts: Employed in the synthesis of this compound from 5-iodouridine.
Major Products:
Triazole-Linked RNA: Formed through click chemistry reactions.
Fluorescent DNA Polymers: Resulting from photochemical crosslinking reactions.
Scientific Research Applications
5-Ethynyluridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
5-Bromouridine: Another uridine analog used for RNA labeling, but with different chemical properties.
4-Thiouridine: A modified uridine used for studying RNA synthesis and interactions.
Pseudouridine and N1-Methylpseudouridine: Immunosilent uridine analogs used in mRNA-based vaccines.
Uniqueness of 5-Ethynyluridine: this compound is unique due to its ethynyl group, which allows for efficient and specific labeling through click chemistry. This property makes it particularly valuable for applications requiring high sensitivity and specificity in RNA visualization and tracking .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBIPKYTBFWHH-FDDDBJFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69075-42-9 | |
Record name | 5-Ethynyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069075429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-ETHYNYLURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV26TNA26B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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